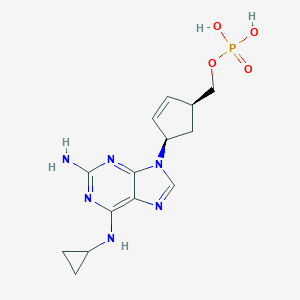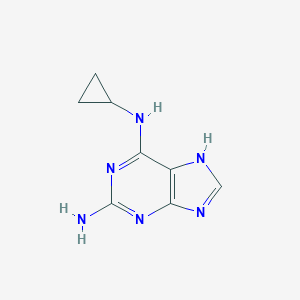
N6-Cyclopropyl-9H-purine-2,6-diamine
説明
“N6-Cyclopropyl-9H-purine-2,6-diamine” is a chemical compound with the molecular formula C8H10N6 . It is also known by other names such as “2-Amino-6-cyclopropylaminopurine” and “2-amino-6-cyclopropylamino-9h-purine” among others . The compound has a molecular weight of 190.21 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is "6-N-cyclopropyl-7H-purine-2,6-diamine" . The InChI code is "1S/C8H10N6/c9-8-13-6-5(10-3-11-6)7(14-8)12-4-1-2-4/h3-4H,1-2H2,(H4,9,10,11,12,13,14)" . The compound’s structure includes a cyclopropyl group attached to a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .Physical and Chemical Properties Analysis
The compound has several computed properties. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . The compound also has a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass of the compound is 190.09669434 g/mol . The Topological Polar Surface Area is 92.5 Ų . The compound has a Heavy Atom Count of 14 .科学的研究の応用
Enzymatic Activation in Biochemical Pharmacology
N6-Cyclopropyl-9H-purine-2,6-diamine is involved in enzymatic processes that activate related compounds into biologically active forms. For instance, it aids in the conversion of N6-cyclopropyl-PMEDAP to PMEG, a process facilitated by an enzyme purified from rat liver. This enzyme acts as a 6-(N-substituted amino)purine 5'-nucleotide aminohydrolase, displaying a reaction mechanism similar to AMP deaminase (Schinkmanová, Votruba, & Holý, 2006).
Role in Kinase Inhibition
This compound derivatives have been identified as potential kinase inhibitors. These compounds exhibit inhibitory activities against cyclin-dependent kinases (CDKs), crucial in cell cycle regulation and cancer progression. For example, structural optimization of these derivatives led to compounds with significant in vitro antitumor potency against non-small-cell lung cancer cell lines harboring EGFR-activating and drug-resistance mutations (Yang et al., 2012).
Antiviral and Anticancer Applications
This compound and its derivatives show promise as antiviral and anticancer agents. For instance, some derivatives demonstrated remarkable HIV inhibitory potencies in cellular assays and significant potency against influenza A/H1N1 infections (Kang et al., 2015). Additionally, synthesis and evaluation of these derivatives in breast and colorectal cancer cells indicate their potential in causing cell cycle arrest and polyploidy, especially in cells with down-regulated or deleted p53 (Bosco et al., 2018).
Chemical Synthesis and Structural Studies
This compound also plays a role in chemical synthesis and structural studies. Its derivatives are synthesized for various applications, including studying the structural characteristics of these compounds and their interactions, as shown in studies involving cobalt(III) complexes (Yamanari et al., 1996).
Molecular Recognition and Sensing
This compound is also instrumental in molecular recognition and sensing. A recent study demonstrated the quantitative recognition of all purines, including N6-methyladenine, using host-guest interactions in a manganese metal-organic framework (Mn-MOF), indicating its potential in genetic engineering and molecular biology research (Gao et al., 2021).
作用機序
Target of Action
N6-Cyclopropyl-9H-purine-2,6-diamine is primarily associated with the inhibition of nucleoside reverse transcriptase . Reverse transcriptase is an enzyme that catalyzes the formation of DNA from an RNA template, a critical process in the life cycle of retroviruses .
Mode of Action
As a nucleoside reverse transcriptase inhibitor (NRTI) , this compound mimics the natural substrates of the enzyme, thereby inhibiting its action . By incorporating itself into the growing DNA chain during replication, it causes premature termination .
Biochemical Pathways
The compound’s action primarily affects the viral replication pathway . By inhibiting reverse transcriptase, it prevents the conversion of viral RNA into DNA, a necessary step for the virus to replicate within the host cell .
Result of Action
The primary molecular effect of this compound is the inhibition of reverse transcriptase, leading to a decrease in viral replication . This results in a lower viral load and potentially slows the progression of diseases caused by retroviruses.
生化学分析
Biochemical Properties
N6-Cyclopropyl-9H-purine-2,6-diamine plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. It is known to interact with nucleoside reverse transcriptase, an enzyme crucial for the replication of HIV The nature of this interaction involves the inhibition of the enzyme’s activity, thereby preventing the replication of the virus
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by interfering with cell signaling pathways and gene expression. Specifically, it has been observed to inhibit the replication of HIV by targeting the reverse transcriptase enzyme . This inhibition leads to a decrease in viral load and an improvement in the immune function of infected individuals. Furthermore, this compound may affect cellular metabolism, although detailed studies are required to confirm these effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The primary mechanism involves the inhibition of nucleoside reverse transcriptase, which is essential for the replication of HIV . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing it from catalyzing the conversion of viral RNA into DNA. Additionally, this compound may influence gene expression by altering the transcriptional activity of specific genes involved in viral replication.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is maintained at 4°C, protected from light Over extended periods, this compound may undergo degradation, which could impact its efficacy in inhibiting viral replication
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the replication of HIV without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as an impurity in Abacavir Sulfate The compound interacts with enzymes responsible for the metabolism of nucleoside analogs, influencing metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, enhancing its inhibitory effects on viral replication. The distribution of this compound within tissues is influenced by its chemical properties, including its solubility and stability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its inhibitory effects on viral replication at the appropriate sites within the cell.
特性
IUPAC Name |
6-N-cyclopropyl-7H-purine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c9-8-13-6-5(10-3-11-6)7(14-8)12-4-1-2-4/h3-4H,1-2H2,(H4,9,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWUSKBMXQERLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC3=C2NC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431151 | |
| Record name | 2-Amino-6-cyclopropylaminopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120503-69-7 | |
| Record name | 2-Amino-6-cyclopropylaminopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120503697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-6-cyclopropylaminopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-6-CYCLOPROPYLAMINOPURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5E53WSA7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


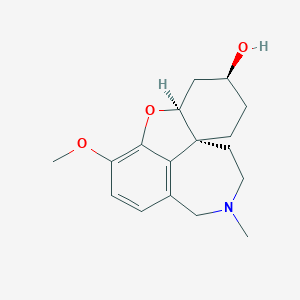




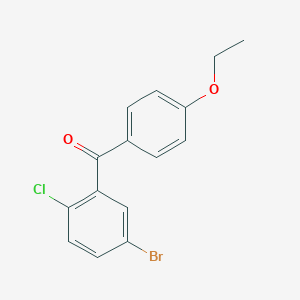
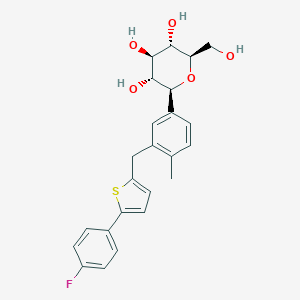


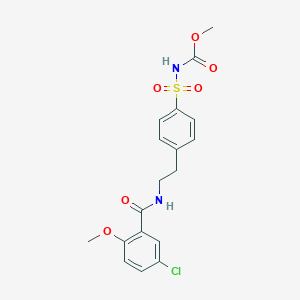
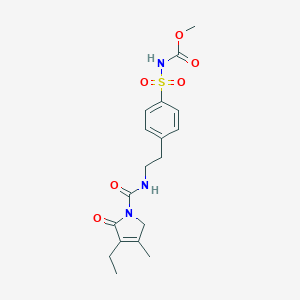
![4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide](/img/structure/B192893.png)

